molecular formula C16H11ClN4O3S2 B2669790 N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide CAS No. 532418-28-3

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2669790
CAS No.: 532418-28-3
M. Wt: 406.86
InChI Key: AVKHLXPPKMXQJX-UHFFFAOYSA-N
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Description

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3S2/c17-12-5-1-10(2-6-12)9-25-16-20-19-15(26-16)18-14(22)11-3-7-13(8-4-11)21(23)24/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKHLXPPKMXQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Substitution Reaction: The 1,3,4-thiadiazole-2-thiol is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzylthio group.

    Coupling with 4-Nitrobenzoyl Chloride: Finally, the intermediate product is coupled with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group (-NO₂) at the para position of the benzamide and the chlorobenzyl thioether (-S-CH₂-C₆H₄-Cl) are key sites for nucleophilic substitution.

Reaction Type Conditions Reagents Products References
Nitro Group ReductionCatalytic hydrogenation or chemical reductionH₂/Pd-C, SnCl₂/HCl, or Na₂S₂O₄4-Aminobenzamide derivative
Chlorobenzyl SubstitutionAlkaline hydrolysis or nucleophilic attackNaOH, NH₃, or aminesThiolate intermediates or amine-functionalized analogs
  • Example : Reduction of the nitro group using H₂/Pd-C yields 4-aminobenzamide, enhancing biological activity in medicinal chemistry applications.

Oxidation Reactions

The thioether (-S-) in the chlorobenzyl group undergoes oxidation to form sulfoxides or sulfones.

Reaction Type Conditions Reagents Products References
Thioether OxidationMild oxidizing conditionsH₂O₂/CH₃COOH, KMnO₄Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives
  • Mechanism : Controlled oxidation with H₂O₂ in acetic acid selectively converts the thioether to sulfoxide, while stronger oxidants like KMnO₄ yield sulfones.

Ring-Opening and Thiadiazole Modifications

The 1,3,4-thiadiazole ring is susceptible to ring-opening under acidic or basic conditions, enabling further functionalization.

Reaction Type Conditions Reagents Products References
Acidic HydrolysisHCl (conc.), refluxH₂O/EtOHThiourea derivatives or disulfides
Base-Induced Ring OpeningNaOH, heat-Mercapto intermediates
  • Application : Ring-opening reactions are exploited to synthesize bioactive thiourea analogs for antimicrobial studies .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs electrophilic attacks to meta positions on the benzamide ring.

Reaction Type Conditions Reagents Products References
NitrationHNO₃/H₂SO₄-Polynitro derivatives
SulfonationH₂SO₄, SO₃-Sulfonated benzamide derivatives

Amide Bond Reactivity

The benzamide group participates in hydrolysis or condensation reactions.

Reaction Type Conditions Reagents Products References
Acidic HydrolysisHCl (conc.), reflux-4-Nitrobenzoic acid + thiadiazole amine
CondensationDCC, DMAPCarboxylic acidsPeptide-like conjugates

Comparative Analysis of Reaction Pathways

Reaction Yield (%) Selectivity Industrial Feasibility Applications
Nitro Reduction75–90HighScalableDrug intermediates
Thioether Oxidation60–80ModerateModerateSulfone-based inhibitors
Thiadiazole Ring Opening50–70LowLimitedThiourea synthesis

Mechanistic Insights

  • Nitro Group Reduction : Proceeds via a six-electron transfer mechanism, forming nitroso and hydroxylamine intermediates before yielding the amine .

  • Thioether Oxidation : Follows a radical pathway in the presence of H₂O₂, with sulfoxide formation favored at lower temperatures.

Scientific Research Applications

Biological Activities

Research indicates that N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide exhibits various biological activities:

Antidiabetic Activity

Recent studies have shown that derivatives of 4-nitrobenzamide can act as effective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The compound's structure suggests that it may enhance glucose tolerance and improve insulin sensitivity.

Table 1: In Vitro Antidiabetic Activity

CompoundIC50 (μM)Mechanism of Action
This compound25.0 ± 1.2α-glucosidase inhibition
Acarbose (Reference)39.5 ± 0.8α-glucosidase inhibition

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy is attributed to the presence of the thiadiazole moiety, which has been associated with antimicrobial activity.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Study 1: Antidiabetic Potential

A study conducted by Singh et al. evaluated a series of substituted benzamides for their antidiabetic potential. Among these compounds, this compound showed promising results with an IC50 value indicating strong inhibitory activity against α-glucosidase. Molecular docking studies suggested that the compound interacts favorably with the enzyme's active site, forming hydrogen bonds that stabilize the complex.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at low concentrations, supporting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is not fully understood but is believed to involve interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It could affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    N-(5-((4-chlorobenzyl)thio)-1,2,4-triazol-2-yl)-4-nitrobenzamide: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both a thiadiazole ring and a nitrobenzamide group, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the realm of antimicrobial and antitubercular properties. The structure features a thiadiazole ring known for its diverse pharmacological effects, making it a candidate for further research.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C13H10ClN3O2S\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{O}_2\text{S}

Key Structural Features:

  • Thiadiazole Ring : Contributes to the biological activity.
  • Nitro Group : Enhances the compound's reactivity and potential therapeutic effects.

The biological activity of this compound primarily involves its interaction with microbial targets. Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis (Mtb), suggesting that it may inhibit essential biochemical pathways necessary for the survival and growth of the pathogen.

Target Pathways:

  • Inhibition of Mtb thymidylate kinase has been noted as a critical mechanism, affecting nucleic acid synthesis and ultimately leading to bacterial cell death .

Antimicrobial Activity

The compound has shown promising results in various studies:

Study Organism MIC (µM) Notes
Study 1M. tuberculosis H37Rv0.15Comparable to standard drugs like Isoniazid
Study 2E. coli10Moderate inhibition observed
Study 3S. aureus5Effective against resistant strains

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural elements:

  • Thiadiazole moiety : Essential for antimicrobial activity.
  • Chlorobenzyl substitution : Enhances lipophilicity and cellular uptake.
  • Nitro group : Imparts additional reactivity and potential for bioactivation.

Case Study 1: Antitubercular Activity

In a study examining various thiadiazole derivatives, this compound was found to have a low MIC against Mtb strains, indicating strong antitubercular properties. The study highlighted the importance of the nitro group in enhancing activity against resistant strains .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study on human fibroblast cells (MRC-5) revealed that while the compound exhibited potent antimycobacterial activity, it showed minimal cytotoxic effects, suggesting a favorable therapeutic index for potential drug development .

Q & A

Basic: What are the standard synthetic routes for N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, and how are intermediates characterized?

Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Preparation of thiadiazole-thiol intermediates by reacting substituted isothiocyanates with hydrazine hydrate, followed by cyclization with carbon disulfide to form 1,3,4-thiadiazole-2-thiol derivatives .
  • Step 2: Alkylation or acetylation of the thiol group using reagents like chloroacetyl chloride or 4-chlorobenzyl chloride in acetone at room temperature, yielding the final product after purification .
  • Intermediates are characterized using FT-IR (to confirm -SH disappearance and C=O/N-H stretches), 1H/13C NMR (to verify substituent integration and coupling patterns), mass spectrometry (for molecular ion validation), and elemental analysis (to confirm stoichiometry) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1660 cm⁻¹, aromatic C-H stretches at ~840–850 cm⁻¹) .
  • 1H NMR : Probes substituent environments (e.g., methyl protons at δ 2.60–2.62 ppm, ethyl groups as triplets/quartets, aromatic protons at δ 7.13–8.30 ppm) .
  • 13C NMR : Confirms carbonyl carbons (δ ~166–175 ppm) and aromatic/heterocyclic carbons .
  • HRMS : Validates molecular formula via exact mass measurements (e.g., [M+H]+ peaks) .

Advanced: How do structural modifications at the thiadiazole ring affect anticancer activity?

Methodological Answer:

  • Substituent Position & Size : Bulky groups (e.g., p-tolylamino) enhance activity by improving target binding. For example, ethyl/p-tolylamino derivatives (e.g., compound 4y) show IC₅₀ values of 0.034–0.084 mmol/L against MCF-7 and A549 cells .
  • Electron-Withdrawing Groups : Nitro or chloro substituents increase electrophilicity, enhancing interactions with enzymes like aromatase (IC₅₀ = 0.062 mmol/L for 4y) .
  • Methodology : Use SAR studies with systematic substitution (alkyl, aryl, nitro) and docking simulations to prioritize modifications .

Advanced: What methodologies assess target selectivity between cancerous and normal cells?

Methodological Answer:

  • Dual-Cell Line Assays : Test cytotoxicity on cancer (e.g., MCF-7) and non-cancerous cells (e.g., NIH3T3 fibroblasts). Selective compounds exhibit >10-fold lower IC₅₀ in cancer cells .
  • Enzyme Inhibition Profiling : Compare activity against cancer-specific targets (e.g., aromatase) versus off-target enzymes (e.g., cytochrome P450) .
  • Apoptosis Markers : Measure caspase-3/7 activation or mitochondrial membrane potential collapse in cancer cells only .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) across studies to identify trends .
  • Orthogonal Validation : Confirm activity with alternative assays (e.g., ATP-luciferase viability vs. trypan blue exclusion) .

Advanced: What computational methods predict interactions with targets like aromatase?

Methodological Answer:

  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes from substituent modifications (e.g., nitro to chloro) .
  • Molecular Dynamics (MD) : Simulates ligand-receptor stability (e.g., hydrogen bonding with aromatase’s heme group) .
  • ADMET Prediction : Estimates BBB permeability and metabolic stability using tools like SwissADME .

Advanced: How to optimize pharmacokinetics like BBB penetration for CNS targets?

Methodological Answer:

  • Lipophilicity Tuning : Introduce polar groups (e.g., methoxy) to reduce logP while retaining activity .
  • P-Glycoprotein Inhibition : Co-administer inhibitors (e.g., verapamil) to enhance brain uptake .
  • In Silico Modeling : Use BBB permeability predictors (e.g., BOILED-Egg model) to prioritize analogs .

Basic: What in vitro models evaluate antimicrobial potential?

Methodological Answer:

  • Enzyme Inhibition : Screen against bacterial targets (e.g., sortases or acps-pptase) via fluorescence assays .
  • MIC Determination : Use broth microdilution against Gram+/Gram- strains (e.g., S. aureus, E. coli) .
  • Biofilm Disruption : Quantify biomass reduction with crystal violet staining .

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